molecular formula C7H7ClN2O3 B8435027 methyl 4-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate

methyl 4-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B8435027
M. Wt: 202.59 g/mol
InChI Key: PKCMXASCKKMEPB-UHFFFAOYSA-N
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Description

Methyl 4-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 4-carbamoyl-3-chloro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-13-7(12)5-4(8)3(2-10-5)6(9)11/h2,10H,1H3,(H2,9,11)

InChI Key

PKCMXASCKKMEPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid (0.075 g, 0.368 mmol) in DMF (1 mL) was added DIPEA (0.097 mL, 0.553 mmol) and HATU (0.168 g, 0.442 mmol). Ammonia was bubbled through the reaction mixture for 5 min. and the reaction stirred at RT for 1 h. The crude material was purified by HPLC. The desired fractions were collected and lypholized to afford methyl 4-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate (0.044 g, 59% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.40-12.56 (m, 1H) 7.54 (d, 1H) 7.29 (br. s., 1H) 7.13 (br. s., 1H) 3.80 (s, 3H). MS: m/z 203.0 (M+1).
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0.097 mL
Type
reactant
Reaction Step One
Name
Quantity
0.168 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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